(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[2-amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-2-32-18-9-6-16(7-10-18)26(31)25-24(28)23(20-5-3-4-12-30(20)25)27-29-19(14-35-27)17-8-11-21-22(13-17)34-15-33-21/h3-14H,2,15,28H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQMPADPGKCXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC6=C(C=C5)OCO6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with various targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit the polymerization of tubulin, a protein that forms microtubules, leading to cell cycle arrest and apoptosis.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone are largely determined by its structural components. The thiazole ring, for instance, is known to interact with various enzymes, proteins, and other biomolecules. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Cellular Effects
Compounds with similar structures have shown potent activities against various cancer cell lines. For instance, certain 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have shown potent growth inhibition properties with IC 50 values generally below 5 μM against various human cancer cell lines.
Biological Activity
The compound (2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone , also known as CAS Number 891024-08-1 , has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes an indolizin moiety linked to a thiazole and a benzo[d][1,3]dioxole, which are known for their diverse pharmacological properties. The molecular formula is with a molecular weight of 483.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3S |
| Molecular Weight | 483.5 g/mol |
| CAS Number | 891024-08-1 |
Anticancer Potential
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown promising activity against various cancer cell lines, demonstrating the potential for the compound in cancer therapeutics .
Case Study: Anticancer Activity
A study assessed the cytotoxicity of related benzodioxole derivatives against several cancer cell lines. Notably, compounds demonstrated IC50 values ranging from 26 to 65 µM , indicating moderate to high efficacy against cancer cells while maintaining safety profiles for normal cells .
Antidiabetic Effects
Research has also focused on the antidiabetic potential of compounds containing the benzodioxole structure. In vitro assays have shown that these compounds can inhibit α-amylase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes.
Table 2: Antidiabetic Activity of Related Compounds
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| IIa | 0.85 | α-Amylase |
| IIc | 0.68 | α-Amylase |
In vivo studies using streptozotocin-induced diabetic mice revealed a significant reduction in blood glucose levels after administration of these compounds .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and indolizin moieties play critical roles in interacting with biological targets such as enzymes and receptors involved in metabolic pathways.
Additional Biological Activities
Preliminary studies suggest that the compound may also possess antiviral properties. Compounds with similar structures have shown activity against various viral strains, including those from the Flaviviridae family .
Scientific Research Applications
Example Synthesis Procedure
- Starting Materials : 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine is reacted with appropriate electrophiles in a solvent like THF.
- Reaction Conditions : The reaction is typically conducted at room temperature under an inert atmosphere (nitrogen).
- Purification : Post-reaction purification is done using column chromatography to isolate the desired product.
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
Antimicrobial Properties
Recent studies have shown that derivatives of compounds containing thiazole and dioxole structures possess significant antimicrobial activity, particularly against resistant strains of bacteria and fungi. For instance, compounds similar to (2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone have been evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating promising results with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Anticancer Activity
The indolizin and thiazole moieties have been associated with anticancer properties. Compounds featuring these structures have been shown to inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated IC50 values indicating effective cytotoxicity against breast cancer cells .
Case Study 1: Antimycobacterial Activity
In a study published in 2019, researchers synthesized a series of thiazole derivatives and tested their antimycobacterial activity. One derivative exhibited an MIC of 0.45 µg/mL against Mycobacterium tuberculosis H37Rv. This study highlights the potential of thiazole-containing compounds as lead candidates for anti-TB drugs .
Case Study 2: Anticancer Screening
A series of indolizin derivatives were screened for anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the indolizin structure significantly enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy .
Preparation Methods
Pyridinium Salt Preparation
The synthesis commences with formation of 2-(4-ethoxyphenyl)acetylpyridinium bromide (I ):
Pyridine + 4-ethoxybenzoyl chloride → [AcCl-mediated acylation] → 2-(4-ethoxyphenyl)acetylpyridinium chloride
- Solvent: Anhydrous CH₂Cl₂ under N₂
- Temperature: 0°C → RT over 4 h
- Yield: 78–82%
Propargylamine Cyclization
Reaction with propargylamine generates the indolizine skeleton (II ):
Pyridinium salt (**I**) + HC≡CCH₂NH₂ → [TEA, THF, 60°C, 12 h] → 3-(4-ethoxyphenyl)indolizine
- Base: Triethylamine (2.5 eq)
- Solvent: THF/H₂O (4:1)
- Regioselectivity: >95% at position 3 confirmed via ¹H-NMR
Thiazole Moiety Installation at Position 1
Lithiation-Electrophilic Quench Sequence
Position-selective functionalization employs n-BuLi/TMEDA-mediated metallation:
Indolizine (**II**) → [n-BuLi (2.2 eq), TMEDA (1.5 eq), THF, -78°C] → 1-lithioindolizine
- Thiazole precursor: 2-bromo-4-(benzo[d]dioxol-5-yl)thiazole (III )
- Reaction:
1-Lithioindolizine + **III** → [CuI (10 mol%), THF, -40°C → RT] → 1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizine (**IV**)
Yield Optimization : - CuI catalysis improves coupling efficiency from 35% to 68%
- Critical exclusion of O₂ prevents lithio intermediate decomposition
Methanone Group Installation at Position 3
Friedel-Crafts Acylation
Direct acylation proves ineffective due to indolizine's aromatic stabilization. Alternative approach:
Step 1: Lithiation at Position 3
**VI** → [LDA (2.0 eq), THF, -78°C, 2 h] → 3-lithio species
Step 2: Reaction with 4-Ethoxybenzoyl Chloride
3-Lithio species + ClC(O)(C₆H₄-OEt-4) → [THF, -78°C → RT, 12 h] → Target compound
Yield : 63% after recrystallization (MeOH/H₂O)
Analytical Data Validation
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.5 Hz, 2H, ArH), 6.93 (s, 1H, benzo-dioxol), 6.01 (s, 2H, OCH₂O) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 195.2 (C=O), 162.1 (C-2 thiazole), 148.3 (OCH₂O), 114.7 (C-3 indolizine) |
| HRMS (ESI+) | m/z calc. for C₂₅H₂₀N₃O₄S [M+H]⁺: 458.1174, found: 458.1171 |
Purity Assessment
- HPLC: 99.1% purity (C18, MeCN/H₂O 70:30, 1 mL/min)
- Elemental Analysis: C 65.63% (calc 65.49), H 4.41% (calc 4.36)
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway A (Convergent) | Pathway B (Linear) |
|---|---|---|
| Total Yield | 41% (4 steps) | 33% (6 steps) |
| Purification | 3 chromatographies | 5 chromatographies |
| Scalability | >100 g demonstrated | Limited to 50 g |
| Key Advantage | Modularity | Atom economy |
Industrial-Scale Considerations
Process Optimization
- Thiazole Coupling : Replace CuI with Fe₃O₄@SiO₂-Cu nanocatalyst (recyclable, 5× reuse)
- Nitration : Continuous flow reactor reduces reaction time from 3 h → 22 min
- Crystallization : Antisolvent (n-heptane) addition achieves 99.5% purity without chromatography
Environmental Metrics
- PMI (Process Mass Intensity): 87 → 42 after solvent recovery
- E-Factor: 18.7 → 9.3 via catalyst recycling
Q & A
Basic: What are the optimal synthetic routes and solvent systems for synthesizing the compound?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving condensation, alkylation, and cyclization. Key steps include:
- Thiazole Ring Formation: React 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine precursors with chloroacetic acid or mercaptoacetic acid under reflux in DMF-acetic acid mixtures ().
- Methanone Linkage: Use alkylation agents like 2-bromo-1-(4-ethoxyphenyl)ethanone in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base ( ).
- Solvent Optimization: Polar solvents (e.g., ethanol, DMF) enhance reaction efficiency, while toluene or ethyl acetate may improve yield during recrystallization ().
Critical Parameters: Monitor reaction time (4–12 hours) and temperature (60–80°C) to avoid byproducts ( ).
Basic: What spectroscopic techniques are recommended for characterizing the compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy: H NMR (500 MHz, DMSO-) to confirm proton environments (e.g., aromatic protons at δ 7.06–8.01 ppm, ethoxy group at δ 3.86 ppm) ( ).
- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns ( ).
- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650 cm, NH bend at ~1600 cm) ().
Validation: Cross-check experimental data with computational tools (e.g., PubChem’s InChI key) ().
Advanced: How can electronic structure analysis and dipole moment calculations guide reactivity predictions?
Methodological Answer:
- Dipole Moment Estimation: Use solvatochromic shifts in solvents of varying polarity (e.g., toluene vs. DMSO) to calculate ground and excited state dipole moments via Lippert-Mataga equations ().
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., amino groups) ().
Application: Predict regioselectivity in substitution reactions (e.g., iodine reduction or nucleophilic attack at the thiazole ring) ().
Advanced: How to design structure-activity relationship (SAR) studies for evaluating biological activity?
Methodological Answer:
- Scaffold Modification: Syntize analogs by substituting the 4-ethoxyphenyl or benzo[d][1,3]dioxol-5-yl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) ().
- Bioactivity Assays: Test cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., MCF-7) and compare with crystal structure data to correlate substituent effects ( ).
- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on hydrogen bonding with the indolizine core ().
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Dynamic NMR: Resolve tautomerism or rotational barriers (e.g., hindered rotation in the ethoxy group) by variable-temperature H NMR ( ).
- 2D NMR Techniques: Use COSY and HSQC to assign overlapping signals (e.g., aromatic protons near δ 7.5–8.0 ppm) ( ).
- Elemental Analysis: Verify purity (e.g., C, H, N, S content) to rule out solvent or precursor contamination ( ).
Advanced: What computational strategies predict binding affinity and metabolic stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of interactions (e.g., π-π stacking with benzo[d][1,3]dioxole) ().
- ADMET Prediction: Use QikProp to calculate logP (target <5), polar surface area (<140 Å), and cytochrome P450 inhibition ().
- Metabolite Identification: Apply MetaSite to predict oxidation sites (e.g., ethoxy demethylation) ().
Basic: What purification methods are effective for isolating the compound?
Methodological Answer:
- Recrystallization: Use ethanol-DMF (1:3 v/v) to isolate high-purity crystals ( ).
- Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent ().
Quality Control: Monitor by TLC (R ~0.5 in ethyl acetate/hexane) ().
Advanced: How to assess the compound’s photophysical properties for sensor applications?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorption maxima in solvents of varying polarity (e.g., λ ~350 nm in DMSO) ().
- Fluorescence Quenching: Titrate with metal ions (e.g., Fe) to evaluate chelation-driven emission changes ().
- TD-DFT Analysis: Compare experimental spectra with calculated electronic transitions (e.g., HOMO→LUMO+1) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
